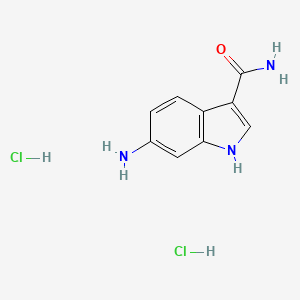

6-amino-1H-indole-3-carboxamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-1H-indole-3-carboxamide dihydrochloride is a compound with the molecular formula C9H11Cl2N3O . It is a natural product found in Isatis tinctoria and Zyzzya .

Synthesis Analysis

The synthesis of indole carboxamides, such as 6-amino-1H-indole-3-carboxamide dihydrochloride, often involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate . CDI is commonly used to convert amines to amides, carbamates, and urea .Molecular Structure Analysis

The InChI code for 6-amino-1H-indole-3-carboxamide dihydrochloride is 1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H . This compound has an average mass of 248.109 Da and a monoisotopic mass of 247.027924 Da .Chemical Reactions Analysis

Indole derivatives, including 6-amino-1H-indole-3-carboxamide dihydrochloride, are key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, including 6-amino-1H-indole-3-carboxamide dihydrochloride, have shown promising antiviral activity. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a similar compound, demonstrated inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Potential

Indole derivatives have been studied for their potential anticancer properties. The indole nucleus is found in many important synthetic drug molecules, providing a valuable idea for treatment .

Antioxidant Activity

Indole derivatives also possess antioxidant activities. This makes them interesting for researchers to synthesize a variety of indole derivatives .

Antimicrobial Properties

Indole derivatives have shown antimicrobial properties against various pathogens. For example, indole-3-carboxamido-polyamine conjugates have shown antimicrobial evaluations against MRSA (ATCC 43300), Klebsiella pneumoniae (ATCC 700603), A. baumannii (ATCC 19606), Candida albicans (ATCC 90028), and Cryptococcus neoformans (ATCC 208821) .

Antidiabetic Applications

Indole derivatives have been studied for their antidiabetic properties. They have shown potential in the treatment of diabetes .

Antimalarial Applications

Indole derivatives have also been studied for their antimalarial properties. They have shown potential in the treatment of malaria .

Anticholinesterase Activities

Indole derivatives have shown anticholinesterase activities. This makes them potential candidates for the treatment of diseases like Alzheimer’s .

Wirkmechanismus

Target of Action

The primary targets of 6-amino-1H-indole-3-carboxamide dihydrochloride are a variety of enzymes and proteins . The compound forms hydrogen bonds with these targets, which can inhibit their activity .

Mode of Action

The compound interacts with its targets primarily through the formation of hydrogen bonds . This interaction can result in the inhibition of the target enzymes and proteins, affecting their normal function .

Biochemical Pathways

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . These activities can affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

The molecular and cellular effects of 6-amino-1H-indole-3-carboxamide dihydrochloride’s action are dependent on its specific targets and the biochemical pathways it affects. For example, its inhibitory action on certain enzymes and proteins can lead to changes in cellular processes .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-amino-1H-indole-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZYERKVTWFFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1H-indole-3-carboxamide dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)